Hesperetin 5-O-glucoside

PTP1B inhibition Type 2 diabetes Enzyme kinetics

Hesperetin 5-O-glucoside is the only commercially available flavanone with confirmed mixed-type PTP1B inhibition (IC50 37.14 µM). Unlike hesperetin 7-O-glucoside (>300 µM) or the aglycone, this C-5 glucoside selectively reduces total cholesterol without altering triglycerides—a critical advantage for dissecting cholesterol-specific pathways. Essential reference standard for glycosylation-position SAR and allosteric PTP1B screening cascades.

Molecular Formula C22H24O11
Molecular Weight 464.4 g/mol
CAS No. 69651-80-5
Cat. No. B157516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperetin 5-O-glucoside
CAS69651-80-5
Synonymshesperetin 5-O-glucoside
Molecular FormulaC22H24O11
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3
InChIKeyQSLBWGKNSBMTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Hesperetin 5-O-glucoside (CAS 69651-80-5) for Targeted Metabolic and Cardiovascular Research Applications


Hesperetin 5-O-glucoside (CAS 69651-80-5) is a naturally occurring flavonoid O-glycoside composed of the hesperetin aglycone and a glucose moiety linked at the C-5 position of the flavanone backbone [1]. This compound is primarily isolated from Prunus species and citrus fruits and belongs to the flavanone subclass of flavonoids [2]. Unlike the more abundant hesperidin (hesperetin 7-O-rutinoside), hesperetin 5-O-glucoside features a distinct glycosylation pattern that confers unique physicochemical properties and biological target engagement profiles [3].

Why Hesperetin 5-O-glucoside Cannot Be Substituted with Hesperetin or Hesperidin


Substituting hesperetin 5-O-glucoside with the aglycone hesperetin or the common citrus glycoside hesperidin is not scientifically valid due to fundamental differences in glycosylation position, which directly modulate enzyme inhibition potency, kinetic mechanism, and lipid-regulatory specificity [1]. The C-5 glucosylation confers a mixed-type inhibition profile against PTP1B with an IC50 of 37.14 µM, whereas hesperetin 7-O-glucoside is inactive (>300 µM) and hesperetin itself exhibits uncompetitive inhibition with an IC50 of 288.01 µM [1]. In vivo, hesperetin 5-O-glucoside selectively reduces total cholesterol without affecting triglyceride levels, a pharmacodynamic distinction not observed with structurally related flavanones such as prunin or catechin [2].

Quantitative Differentiation of Hesperetin 5-O-glucoside Against Closest Analogs


PTP1B Inhibition: 7.8-Fold Greater Potency than Aglycone and Active Unlike 7-O-Glucoside

Hesperetin 5-O-glucoside inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 37.14 ± 0.07 µM, demonstrating mixed-type inhibition kinetics [1]. In direct comparison, hesperetin (aglycone) shows weak inhibition (IC50 = 288.01 ± 7.98 µM), hesperidin (7-O-rutinoside) has moderate activity (IC50 = 58.15 ± 4.18 µM), neohesperidin has weak activity (IC50 = 143.63 ± 3.04 µM), and hesperetin 7-O-glucoside is essentially inactive (IC50 > 300 µM) [1]. The Ki value for hesperetin 5-O-glucoside is 81.62 µM, compared to 50.02 µM for hesperidin and 295.14 µM for hesperetin [1].

PTP1B inhibition Type 2 diabetes Enzyme kinetics

Hypocholesterolemic Selectivity: Cholesterol Reduction Without Triglyceride Effects

In high-fat-fed hypertriglyceridemic rats, intraperitoneal administration of hesperetin 5-O-glucoside for 3 days produced a significant hypocholesterolemic effect (reduction in total cholesterol) but did not alter blood triglyceride levels [1]. In the same study, (+)-catechin was effective in reducing elevated triglycerides, while prunin (naringenin 7-O-glucoside) and hesperetin 5-O-glucoside exhibited a distinct profile of selective cholesterol lowering [1].

Cardiovascular Lipid metabolism In vivo pharmacology

Molecular Docking: Preferential Binding to PTP1B Allosteric Site

Molecular docking studies revealed that hesperetin 5-O-glucoside exhibits higher binding affinity to key amino acid residues (Leu192, Asn193, Phe280, Pro188, Ala189, and Glu276) within the PTP1B allosteric site cavity compared to hesperidin [1]. Despite hesperidin forming a greater number of hydrogen bonds and displaying higher computed binding energies, hesperetin 5-O-glucoside was determined to be the best fit for the allosteric pocket [1]. This docking outcome correlates with the superior IC50 of hesperetin 5-O-glucoside (37.14 µM) versus hesperidin (58.15 µM) [1].

Molecular docking Allosteric inhibition Structure-activity relationship

Predicted Physicochemical Profile: Hydrophilicity Distinguishes 5-O-Glucoside from Aglycone

Computational predictions indicate that hesperetin 5-O-glucoside has a logP value of 0.08 (ALOGPS) or -0.24 (ChemAxon), and a predicted water solubility of 1.39 g/L (logS -2.5) [1]. In contrast, the aglycone hesperetin is substantially more lipophilic with an experimentally determined logP of 2.85 ± 0.02 [2]. While direct experimental logP for hesperetin 5-O-glucoside is not reported, the class-level inference is that C-5 glucosylation markedly increases hydrophilicity relative to the aglycone, which may influence dissolution rate and in vitro assay compatibility.

Solubility Lipophilicity Formulation

High-Value Research Applications for Hesperetin 5-O-glucoside (CAS 69651-80-5)


PTP1B-Targeted Anti-Diabetic Drug Discovery

Hesperetin 5-O-glucoside serves as a validated hit compound for PTP1B inhibitor screening cascades due to its confirmed IC50 of 37.14 µM and mixed-type inhibition mechanism [1]. Unlike hesperetin 7-O-glucoside (>300 µM), this compound reliably engages the allosteric site, making it suitable for structure-activity relationship (SAR) studies and scaffold optimization programs [1].

Cholesterol-Selective Lipid Metabolism Studies

In rodent models of hyperlipidemia, hesperetin 5-O-glucoside uniquely reduces total cholesterol without modulating triglyceride levels [2]. This selectivity enables researchers to dissect cholesterol-specific signaling pathways without the confounding effects of concurrent triglyceride lowering observed with compounds like catechin [2].

Flavonoid Glycosylation Structure-Activity Relationship Investigations

The stark contrast in PTP1B inhibitory activity between hesperetin 5-O-glucoside (IC50 = 37.14 µM) and hesperetin 7-O-glucoside (IC50 > 300 µM) provides a clear experimental system for studying how glycosylation position modulates target engagement [1]. This compound is an essential reference standard for any study examining the pharmacological impact of flavonoid C-5 versus C-7 glycosylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hesperetin 5-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.